molecular formula C7H11N3O B11919907 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol

Cat. No.: B11919907
M. Wt: 153.18 g/mol
InChI Key: HDQNHOSNUPFDAN-UHFFFAOYSA-N
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Description

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol is a compound that features both an imidazole ring and an azetidine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol typically involves the formation of the imidazole ring followed by the construction of the azetidine ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further reacted with appropriate reagents to introduce the azetidine moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms in the imidazole ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence the activity of enzymes and other proteins. The azetidine ring may also contribute to the compound’s biological activity by interacting with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazol-2-yl)azetidin-3-ol: Similar structure but with a methyl group on the imidazole ring.

    3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride: A dihydrochloride salt form of the compound.

Uniqueness

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol is unique due to the presence of both the imidazole and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-(1H-imidazol-2-ylmethyl)azetidin-3-ol

InChI

InChI=1S/C7H11N3O/c11-7(4-8-5-7)3-6-9-1-2-10-6/h1-2,8,11H,3-5H2,(H,9,10)

InChI Key

HDQNHOSNUPFDAN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=NC=CN2)O

Origin of Product

United States

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